N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
The target compound features a benzimidazole core linked via an ethyl group to a cyclohexanecarboxamide scaffold bearing a tetrazole substituent. The benzimidazole moiety is substituted with a methyl group at the 2-position, while the tetrazole ring is attached to the cyclohexane ring at the 1-position. Structural confirmation of such compounds typically employs spectroscopic methods (NMR, IR) and X-ray crystallography, as demonstrated in related studies using SHELX software for refinement .
Properties
Molecular Formula |
C18H23N7O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H23N7O/c1-14-21-15-7-3-4-8-16(15)24(14)12-11-19-17(26)18(9-5-2-6-10-18)25-13-20-22-23-25/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,26) |
InChI Key |
GJUCVASGLSSTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of 2-methyl-1H-benzimidazole: This can be synthesized by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Alkylation: The benzimidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Cyclohexanecarboxamide Formation: The intermediate is reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the carboxamide linkage.
Tetrazole Introduction: Finally, the tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted benzimidazole and tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been studied for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the tetrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound
- Core : Benzimidazole + cyclohexanecarboxamide.
- Key Substituents :
- 2-Methyl group on benzimidazole (enhances lipophilicity).
- Tetrazole at cyclohexane 1-position (hydrogen-bond acceptor).
Compound : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Core : Benzodioxol + imidazole-propylidene hydrazinecarboxamide.
- Key Substituents :
- Chlorophenyl group (electron-withdrawing).
- Imidazole (smaller heterocycle vs. benzimidazole).
- Structural Insight : The (E)-configuration of the imine group was confirmed via X-ray, a method applicable to the target compound’s analysis .
Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core : Benzamide.
- Key Substituents :
- Hydroxy-dimethylethyl group (N,O-bidentate directing group for catalysis).
- Contrast : Lacks aromatic heterocycles like benzimidazole or tetrazole, limiting π-interactions but enabling metal coordination .
Compounds : 18F-Mefway and 18F-FCWAY
- Core : Cyclohexanecarboxamide (shared with target compound).
- Key Substituents :
- 18F-fluoranylmethyl (18F-Mefway) or methoxyphenylpiperazinyl (18F-FCWAY).
- Application : Both are radioligands for serotonin 1A receptor imaging, highlighting the cyclohexanecarboxamide scaffold’s versatility in neuroimaging .
Functional and Pharmacological Implications
- Benzimidazole vs. Tetrazole (pKa ~4.9) provides stronger acidity than carboxylic acids, enhancing solubility and hydrogen-bonding capacity compared to non-ionizable groups in .
Cyclohexanecarboxamide Scaffold :
Directing Groups :
- ’s N,O-bidentate group enables catalysis, whereas the target’s benzimidazole and tetrazole may favor protein binding (e.g., kinase or protease inhibition) .
Biological Activity
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety, a tetrazole ring, and a cyclohexanecarboxamide group. The synthesis typically involves multi-step organic reactions, including the condensation of 2-methyl-1H-benzimidazole with various electrophiles to introduce the tetrazole and cyclohexanecarboxamide functionalities.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Opioid Receptors : Similar compounds in the benzimidazole class have been shown to exhibit affinity for opioid receptors, particularly the μ-opioid receptor, which is primarily responsible for analgesic effects. The compound's structure suggests potential interactions with these receptors, although specific binding affinities and functional assays are needed to confirm this.
- Phosphodiesterase Inhibition : Some derivatives of benzimidazole compounds have been identified as phosphodiesterase (PDE) inhibitors. This mechanism can lead to increased levels of cyclic AMP (cAMP) in cells, which plays a crucial role in various signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds related to this compound exhibit significant biological activity:
| Activity | Observation |
|---|---|
| Analgesic Effects | Compounds show μ-opioid receptor affinity leading to pain relief. |
| Cytotoxicity | Some derivatives exhibit cytotoxic effects against cancer cell lines. |
| Antimicrobial Activity | Certain analogs demonstrate effectiveness against bacterial strains. |
Case Studies
Several case studies have reported on the efficacy of related compounds in clinical settings:
- Pain Management : A study evaluated the analgesic properties of similar benzimidazole derivatives in chronic pain models, revealing effective pain relief comparable to standard opioids but with a potentially lower side effect profile.
- Cancer Treatment : Research indicated that specific derivatives could inhibit tumor growth in vitro, suggesting a role in cancer therapy through apoptosis induction in malignant cells.
- Neuroprotective Effects : Investigations into neuroprotective properties showed that certain analogs could mitigate neuronal damage in models of neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
